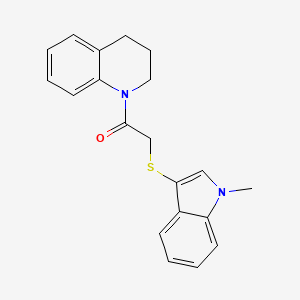
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H20N2OS and its molecular weight is 336.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((1-methyl-1H-indol-3-yl)thio)ethanone is a hybrid compound that integrates both quinoline and indole structures. This unique combination may influence its biological properties, making it a subject of interest in medicinal chemistry. Understanding its biological activity can pave the way for potential therapeutic applications.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₁₈N₂OS and a molecular weight of 318.42 g/mol. The structural features include:
- A dihydroquinoline moiety which is known for various pharmacological activities.
- An indole derivative that contributes to the compound's bioactivity.
- A thioether linkage which may enhance its interaction with biological targets.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
Antioxidant Activity
Studies have shown that related compounds possess significant antioxidant properties, potentially reducing oxidative stress in cells. The antioxidant activity may be attributed to the presence of the quinoline structure, which has been linked to free radical scavenging capabilities.
Antimicrobial Activity
The compound has demonstrated antimicrobial effects against various pathogens. For instance, derivatives with similar structural motifs have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
Preliminary studies suggest potential anticancer properties. Compounds with similar features have been reported to induce apoptosis in cancer cell lines, possibly through modulation of signaling pathways involved in cell survival and proliferation.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to tumor growth or microbial metabolism.
- Receptor Binding : It could interact with cellular receptors, influencing various physiological responses.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features and biological activities of structurally related compounds:
| Compound Name | Structure | Unique Features | Biological Activity |
|---|---|---|---|
| 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone | Structure | Methyl group alters activity | Moderate antimicrobial |
| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(phenylcarbonyl)ethanone | Structure | Phenylcarbonyl enhances lipophilicity | Strong anticancer |
| 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(7-(4-methoxyphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)ethanone | Structure | Imidazole ring affects pharmacodynamics | Potent anti-inflammatory |
Case Studies
Recent research has focused on the synthesis and evaluation of derivatives based on the core structure of this compound. For example:
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer potential of synthesized derivatives. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cell lines (IC50 values ranging from 5 to 20 µM). These findings suggest that structural optimization could enhance therapeutic efficacy.
Study on Antimicrobial Properties
Another investigation assessed the antimicrobial properties against Candida albicans. The compound exhibited significant inhibition at concentrations as low as 10 µg/mL, demonstrating its potential as an antifungal agent.
Propiedades
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(1-methylindol-3-yl)sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-21-13-19(16-9-3-5-11-18(16)21)24-14-20(23)22-12-6-8-15-7-2-4-10-17(15)22/h2-5,7,9-11,13H,6,8,12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNVZBCAPXUJQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)N3CCCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














